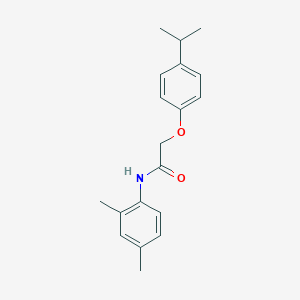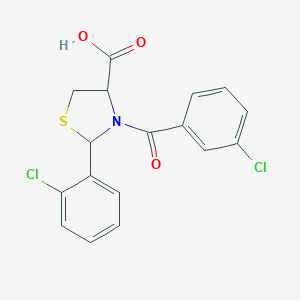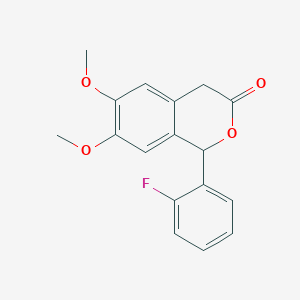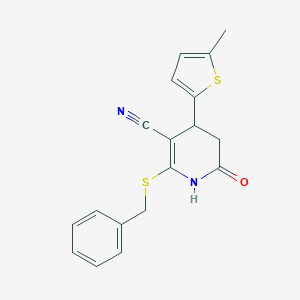
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide drugs, which have been used for their antibacterial and antitumor properties. AQ-13 has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential use in cancer therapy.
作用机制
The mechanism of action of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to bind to DNA and interfere with the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and cell death. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It has been found to decrease the expression of proteins that are involved in cell cycle regulation and DNA repair, such as cyclin D1 and Rad51. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to increase the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. These effects contribute to the anticancer activity of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
实验室实验的优点和局限性
One advantage of using 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its high potency and selectivity for cancer cells. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in a suitable drug delivery system.
未来方向
There are several future directions for the research on 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. This could lead to the development of more potent and selective analogs of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. Another direction is to evaluate the efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in animal models of cancer and optimize its drug delivery system for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in humans and to assess its potential as a cancer therapy.
合成方法
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with methanol and a base to obtain the final product, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
科学研究应用
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to be effective in combination with other chemotherapy drugs, such as cisplatin and doxorubicin, in enhancing their anticancer activity. These findings suggest that 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide could be a valuable addition to current cancer treatment regimens.
属性
产品名称 |
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
分子式 |
C16H13ClN2O3S |
分子量 |
348.8 g/mol |
IUPAC 名称 |
4-chloro-3-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-16-9-13(6-7-14(16)17)23(20,21)19-12-8-11-4-2-3-5-15(11)18-10-12/h2-10,19H,1H3 |
InChI 键 |
USQBYSWGPIHTOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)


![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)

![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)

![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)


![(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)
![ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259179.png)